![molecular formula C12H12ClN5 B13699411 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876571 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876571 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the preparation method of MFCD32876571 is designed to be simple and efficient. The process involves the crystallization of the compound in methanesulfonate form, which enhances its solubility and stability . This method is suitable for large-scale production, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876571 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The oxidation reactions of MFCD32876571 often involve the use of water radical cations, which facilitate the formation of quaternary ammonium cations under ambient conditions . Reduction reactions may involve the use of hydrogen or other reducing agents to alter the compound’s oxidation state. Substitution reactions typically require specific catalysts and controlled environments to ensure the desired product is formed.
Major Products Formed: The major products formed from these reactions include various derivatives of MFCD32876571, which can be tailored for specific applications. For example, the oxidation of aromatic amines using water radical cations can yield quaternary ammonium compounds, which are significant in drug development .
Wissenschaftliche Forschungsanwendungen
MFCD32876571 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, MFCD32876571 is explored for its potential therapeutic effects, particularly in the development of new drugs. Industrially, the compound is used in the production of various materials and chemicals, owing to its stability and reactivity .
Wirkmechanismus
The mechanism of action of MFCD32876571 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context in which the compound is used. For instance, in medicinal applications, MFCD32876571 may inhibit or activate certain pathways to achieve therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to MFCD32876571 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and often exhibit comparable reactivity and stability.
Uniqueness: What sets MFCD32876571 apart from its similar compounds is its unique combination of stability, solubility, and reactivity. These properties make it particularly suitable for a wide range of applications, from scientific research to industrial production .
Conclusion
MFCD32876571 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization. As research continues, the full potential of MFCD32876571 is likely to be further realized, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C12H12ClN5 |
|---|---|
Molekulargewicht |
261.71 g/mol |
IUPAC-Name |
5-(3-imidazol-1-ylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H11N5.ClH/c13-12-7-11(15-16-12)9-2-1-3-10(6-9)17-5-4-14-8-17;/h1-8H,(H3,13,15,16);1H |
InChI-Schlüssel |
QWPAIODZNKEEBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C3=CC(=NN3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
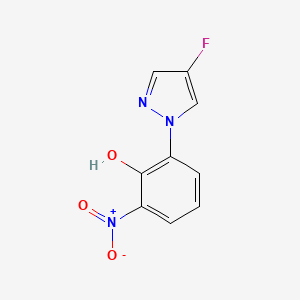

![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)

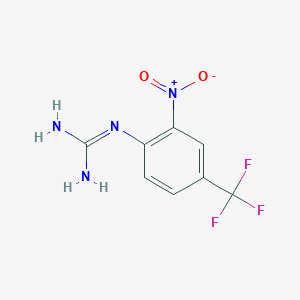
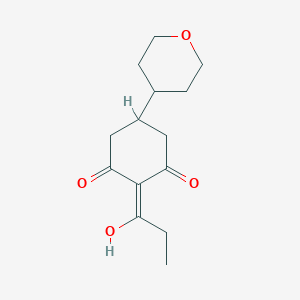
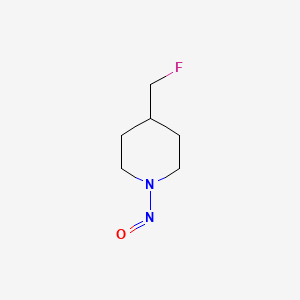
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
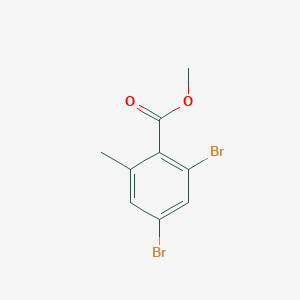
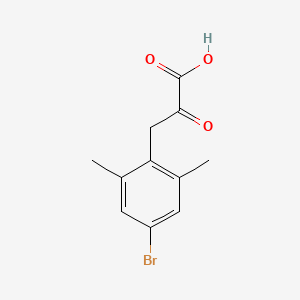


![(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)
